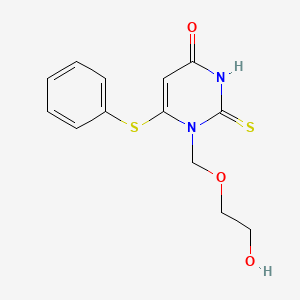

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-

Description

The compound 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo- is a pyrimidinone derivative characterized by three key structural features:

- Phenylthio group at position 6, contributing aromaticity and lipophilicity, which may influence binding to biological targets .

For example, 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (a related scaffold) reacts with α,β-unsaturated ketones or aldehydes under acidic conditions to form fused pyrimidine derivatives . The phenylthio group might be introduced via nucleophilic substitution or thiol-ene reactions .

Properties

CAS No. |

125057-06-9 |

|---|---|

Molecular Formula |

C13H14N2O3S2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C13H14N2O3S2/c16-6-7-18-9-15-12(8-11(17)14-13(15)19)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,19) |

InChI Key |

JKGGSNAHULFEHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=O)NC(=S)N2COCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4(1H)-Pyrimidinone derivatives, including the target compound, typically involves the construction of the pyrimidine ring via cyclization reactions between β-ketoesters or β-diketones and thiourea or related sulfur-containing reagents. The phenylthio substitution is introduced either by direct substitution or by using phenylthiol derivatives during or after ring formation.

Stepwise Preparation Approach

Step 1: Formation of the Pyrimidinone Core

- The pyrimidinone ring is commonly synthesized by reacting β-ketoesters with thiourea under basic or neutral conditions. For example, ethyl 2,4-dimethyl-3-oxopentanoate reacts with thiourea in ethanol in the presence of sodium metal at elevated temperatures (~85 °C) for extended periods (e.g., 20 hours) to yield 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives.

Step 2: Introduction of the Phenylthio Group

- The phenylthio group at the 6-position can be introduced by nucleophilic substitution using phenylthiol or phenylsulfanyl reagents. This can be achieved either by direct substitution on a halogenated pyrimidinone intermediate or by incorporating phenylthiourea derivatives during the cyclization step.

Step 3: Attachment of the 2-Hydroxyethoxy Methyl Group

- The 1-((2-hydroxyethoxy)methyl) substituent is typically introduced by alkylation of the nitrogen at position 1 of the pyrimidinone ring. This is done using 2-(chloromethoxy)ethanol or similar alkylating agents under controlled conditions to avoid side reactions.

Detailed Synthetic Procedure Example

Alternative and Industrially Relevant Methods

A patented industrial process describes preparation of 4-hydroxypyrimidines (4-pyrimidones) via cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides, which can be adapted for related pyrimidinone derivatives. This method offers scalability and cost-effectiveness.

Multi-component one-pot reactions involving benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium bicarbonate in ethanol have been reported for synthesizing pyrimidine derivatives structurally related to the target compound. This approach can be modified to introduce the phenylthio and hydroxyethoxy methyl groups.

Research Findings and Optimization

Reaction yields for the cyclization step typically range from 70% to 80%, with purity sufficient for further functionalization without extensive purification.

Alkylation reactions to introduce the hydroxyethoxy methyl group require careful control of reaction pH and temperature to prevent over-alkylation or decomposition.

Phenylthio substitution is sensitive to reaction conditions; mild bases and solvents like ethanol or ethyl acetate are preferred to maintain the integrity of the thioxo group.

Spectroscopic characterization (NMR, IR, elemental analysis) confirms the successful formation of the target compound and its intermediates.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | β-Ketoester + Thiourea + Na in EtOH | 85 °C, 20 h | 2-thioxo-2,3-dihydropyrimidin-4(1H)-one | ~78 | Base-mediated cyclization |

| Phenylthio Introduction | Phenylthiol or phenylthiourea | Mild heating, EtOH or EtOAc | 6-(Phenylthio) substitution | Variable | Nucleophilic substitution |

| N-1 Alkylation | 2-(Chloromethoxy)ethanol | Controlled pH, RT to mild heat | 1-((2-Hydroxyethoxy)methyl) substitution | Moderate to high | Requires pH control |

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, tosylates.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- Research indicates that compounds similar to 4(1H)-Pyrimidinone exhibit antiviral properties. For instance, derivatives of pyrimidinones have been evaluated for their efficacy against viral infections, including those caused by hepatitis viruses and HIV. The thioxo group contributes to the compound's ability to inhibit viral replication mechanisms .

-

Anticancer Properties :

- Studies have demonstrated that 4(1H)-Pyrimidinone derivatives can induce apoptosis in cancer cells. The compound has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Enzyme Inhibition :

Biochemical Applications

- Biological Assays :

- Bioactive Compound Research :

Material Science Applications

-

Nanotechnology :

- Recent advancements have highlighted the role of pyrimidinone derivatives in the development of nanoparticles for biomedical applications. These nanoparticles can be engineered for targeted drug delivery systems, leveraging the compound's properties to improve therapeutic efficacy and reduce side effects .

- Polymeric Materials :

Case Studies

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The phenylthio group can interact with hydrophobic pockets in proteins, while the hydroxyethoxy methyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Antimicrobial Activity

- 6-Amino-2-thioxo derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, attributed to the thioxo group’s ability to disrupt microbial enzymes .

- Target Compound : The phenylthio group may enhance activity against resistant strains by increasing membrane penetration, while the hydroxyethoxy group could reduce toxicity .

Antineoplastic Potential

- Pyrimidine-2-thiones (e.g., ) show cytotoxicity via thymidylate synthase inhibition. The target compound’s phenylthio group might stabilize interactions with enzyme active sites .

- 5-Methyl-2-thioxo (Thiothymine) has been studied for DNA incorporation, suggesting the target compound’s hydroxyethoxy group could improve tumor selectivity .

Metabolic Stability

- Propylthiouracil ’s short half-life contrasts with the target compound’s hydroxyethoxy group, which may resist rapid glucuronidation due to steric hindrance .

Key Research Findings

Substituent Effects on Bioavailability : Hydrophilic groups (e.g., hydroxyethoxy) improve aqueous solubility but may reduce CNS penetration, whereas arylthio groups enhance binding to hydrophobic pockets in enzymes .

Reactivity : The thioxo group participates in hydrogen bonding and redox reactions, critical for antimicrobial and anticancer mechanisms .

Structural-Activity Relationships (SAR) :

Biological Activity

4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-2-thioxo-, also known by its CAS number 125057-06-9, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 310.4 g/mol. The compound features a pyrimidinone core, a phenylthio group, and a hydroxyethoxy methyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS No. | 125057-06-9 |

| Molecular Formula | C13H14N2O3S2 |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-2-thiouracil |

| InChI Key | JKGGSNAHULFEHC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The phenylthio group can engage in hydrophobic interactions with proteins, while the hydroxyethoxy methyl group can form hydrogen bonds with polar residues. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.

Antiviral Activity

Research has indicated that compounds structurally related to 4(1H)-pyrimidinone exhibit significant antiviral properties, particularly against HIV. In studies conducted on similar pyrimidine derivatives, it was found that they inhibited HIV reverse transcriptase (RT) and RNase H functions effectively without cytotoxicity at concentrations up to 100 μM .

For instance, analogues of a related compound demonstrated EC50 values in the low nanomolar range against HIV-1, suggesting that modifications to the pyrimidine core can enhance antiviral activity . The presence of specific functional groups such as the hydroxyethoxy moiety may be crucial for maintaining this activity.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in critical metabolic pathways. The inhibition profile is influenced by the specific substitutions on the pyrimidinone core, which can alter binding affinity and specificity .

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted that certain analogues of pyrimidinones showed strong inhibition against HIV-1 with EC50 values ranging from 26 nM to 59 nM . These findings suggest that the structural attributes of the compound play a significant role in its antiviral efficacy.

- Mechanistic Insights : Co-crystallization studies revealed binding modes that indicate how these compounds inhibit RT through non-nucleoside mechanisms, providing insights into their potential therapeutic applications .

- Comparative Analysis : A comparative study involving various pyrimidine derivatives indicated that those with specific modifications exhibited enhanced biological activity compared to their unmodified counterparts . This underscores the importance of structural optimization in drug design.

Q & A

Q. What are the common synthetic routes for synthesizing 4(1H)-pyrimidinone derivatives with thioxo and phenylthio substituents?

The synthesis of thioxo-pyrimidinones often involves cyclocondensation reactions. For example, thiourea can react with α,β-unsaturated carbonyl compounds or cyanoacetate derivatives in the presence of a base (e.g., sodium ethoxide) to form the pyrimidinone core . Ethyl cyanoacetate and thiourea in ethanol under reflux conditions yield 2-thioxo-pyrimidinones, with subsequent functionalization steps (e.g., introducing the (2-hydroxyethoxy)methyl group) achieved via nucleophilic substitution or alkylation . The phenylthio substituent at position 6 is typically introduced via thiolation using phenylthiol or a thiolating agent under controlled pH conditions to avoid overoxidation.

Q. How can researchers characterize the stability of the (2-hydroxyethoxy)methyl group under varying reaction conditions?

The stability of the (2-hydroxyethoxy)methyl group can be assessed using:

- Thermogravimetric Analysis (TGA): To determine decomposition temperatures under thermal stress.

- pH-dependent Hydrolysis Studies: Monitor degradation via HPLC or NMR in buffered solutions (pH 1–13) to identify optimal storage conditions .

- Kinetic Studies: Track reaction intermediates using LC-MS to identify hydrolysis byproducts (e.g., formaldehyde or glycolic acid).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR: Key for identifying the dihydro-pyrimidinone ring (δ ~5.5–6.5 ppm for NH protons, δ ~160–170 ppm for carbonyl carbons) and the phenylthio group (aromatic protons at δ ~7.0–7.5 ppm) .

- IR Spectroscopy: Confirm the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₄H₁₇N₃O₃S₂) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s derivatives for enhanced bioactivity?

Density Functional Theory (DFT) calculations can predict reaction pathways and transition states, such as:

- Nucleophilic Attack Efficiency: Assess the energy barrier for the (2-hydroxyethoxy)methyl group’s attachment to the pyrimidinone core.

- Solvent Effects: Simulate polar aprotic vs. protic solvents to optimize reaction yields .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functional group modifications for improved binding affinity.

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to differentiate selective activity from nonspecific toxicity.

- Metabolomic Profiling: Use LC-MS/MS to identify metabolites that may explain off-target effects (e.g., reactive oxygen species generation) .

- Comparative SAR Analysis: Correlate structural variations (e.g., phenylthio vs. methylthio substituents) with activity discrepancies .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow Chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during cyclocondensation .

- Green Solvent Screening: Replace ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve solubility and reduce waste.

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real-time .

Q. How do steric and electronic effects of the phenylthio group influence the compound’s reactivity in further functionalization?

- Steric Effects: The bulky phenylthio group at position 6 may hinder electrophilic substitution at adjacent positions. Steric maps generated via molecular modeling can predict accessible reaction sites.

- Electronic Effects: The electron-withdrawing nature of the thioxo group (C=S) activates the pyrimidinone ring for nucleophilic attacks, while the phenylthio group (S–Ph) provides moderate electron donation, balancing reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thioxo-Pyrimidinone Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Cyclocondensation Temp | 80–90°C (reflux in ethanol) | |

| Thiolation Agent | Phenylthiol + NaHCO₃ | |

| Alkylation Efficiency | 60–70% (with K₂CO₃ as base) |

Q. Table 2. Stability of (2-Hydroxyethoxy)methyl Group

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 7.4 (RT) | >30 | None detected |

| pH 1.0 (37°C) | 7 | Formaldehyde + glycolic acid |

| pH 13.0 (RT) | 2 | Glycolic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.